molecular formula C8H8INO2 B13515378 (2-Iodophenyl)glycine

(2-Iodophenyl)glycine

Cat. No.: B13515378
M. Wt: 277.06 g/mol
InChI Key: DMFDBHLNZBNGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Iodophenyl)glycine is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol It is a derivative of glycine, where the hydrogen atom in the phenyl ring is substituted by an iodine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)glycine can be achieved through several methods. One common approach involves the iodination of phenylglycine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Mechanism of Action

The mechanism of action of (2-Iodophenyl)glycine involves its interaction with molecular targets through its iodine atom and glycine moiety. The iodine atom can participate in halogen bonding, while the glycine moiety can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: (2-Iodophenyl)glycine’s unique combination of an iodine-substituted phenyl ring and a glycine moiety provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-iodoanilino)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)

InChI Key

DMFDBHLNZBNGLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)I

Origin of Product

United States

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